molecular formula C53H77N13O12 B561553 Hemopressin (rat) CAS No. 568588-77-2

Hemopressin (rat)

Cat. No.: B561553
CAS No.: 568588-77-2
M. Wt: 1088.278
InChI Key: DUTLYPZZJJBEAJ-QISMNGAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Hemopressin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .

Industrial Production Methods: Industrial production of hemopressin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Hemopressin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Hemopressin exerts its effects by binding to cannabinoid receptors, specifically cannabinoid receptor one (CB1) receptors. It acts as an inverse agonist, meaning it binds to the receptor and induces a response opposite to that of an agonist. This binding leads to the inhibition of receptor activity, resulting in various physiological effects such as pain modulation and blood pressure reduction . Hemopressin also interacts with cannabinoid receptor two (CB2) receptors, acting as a positive allosteric modulator .

Biological Activity

Hemopressin (Hp) is a biologically active peptide derived from the α-chain of hemoglobin, specifically characterized by its sequence: H-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH. This compound has garnered significant attention due to its role as an inverse agonist at the cannabinoid receptor type 1 (CB1), implicating it in various physiological processes, particularly in appetite regulation and pain modulation.

Hemopressin acts primarily through the CB1 receptor, where it functions as an inverse agonist. This interaction leads to a reduction in the receptor's activity, which is pivotal in several biological responses, including appetite suppression and analgesia. Studies have demonstrated that Hp can inhibit agonist-induced receptor internalization, thereby influencing cannabinoid signaling pathways in the brain .

Appetite Regulation

One of the most notable effects of hemopressin is its ability to decrease food intake in both normal and obese rodent models. Research indicates that:

  • Dose-Dependent Effects : Hemopressin administration results in a significant reduction of night-time food intake. For instance, doses of 10 nmol administered intracerebroventricularly significantly decreased food intake within hours of administration in both rats and mice .
  • Mechanistic Insights : The anorectic effect is absent in CB1 receptor knockout mice, confirming that the action of hemopressin is mediated through CB1 receptors. Additionally, Hp can counteract hyperphagia induced by CB1 agonists, further supporting its role as an antagonist .

Analgesic Properties

Hemopressin has been studied for its potential analgesic effects in various pain models:

  • Neuropathic Pain : In models of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, hemopressin administration resulted in a significant reduction of mechanical hyperalgesia. The antinociceptive effects were observed to last up to six hours post-administration .
  • Inflammatory Pain : In antigen-induced arthritis models, hemopressin demonstrated a dose-dependent reduction in knee joint swelling and nociceptive behavior, suggesting its potential utility in treating inflammatory conditions such as rheumatoid arthritis .

Summary of Research Findings

The following table summarizes key findings from various studies on hemopressin's biological activity:

Study FocusKey FindingsReference
Appetite RegulationHemopressin reduces food intake; effects mediated via CB1 receptors
Analgesic EffectsSignificant reduction in mechanical hyperalgesia in CCI models
Inflammatory ResponseDecreased joint swelling and pain behavior in arthritis models
NeuroprotectionSynthetic fragments derived from hemopressin show protective effects against neurodegeneration

Case Studies

  • Appetite Suppression in Rodents : In one experiment involving intracerebroventricular injections of hemopressin at varying doses (1, 5, 10 nmol), researchers observed a consistent decrease in food intake across multiple time points post-injection. The study highlighted that normal feeding behaviors were maintained without adverse side effects .
  • Pain Management in Arthritis Models : A study on male Sprague Dawley rats with induced antigen arthritis showed that daily treatments with hemopressin significantly improved mobility and reduced knee joint swelling compared to control groups. This was accompanied by a decrease in inflammatory markers such as IL-6 and leukocyte influx .

Q & A

Basic Research Questions

Q. How is Hemopressin (rat) structurally characterized, and what methodologies ensure synthesis accuracy?

Hemopressin (rat) is a nonapeptide (PVNFKFLSH) derived from the hemoglobin α1 chain, synthesized via solid-phase peptide synthesis (SPPS). Key steps for validation include:

  • Mass Spectrometry (MS): Confirm molecular weight (C₅₃H₇₇N₁₃O₁₂; 1087.58 Da) and purity (>95%) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity and retention time under gradient elution conditions .
  • Amino Acid Sequencing: Use Edman degradation or tandem MS to verify sequence integrity .

Q. What in vitro assays are used to evaluate Hemopressin (rat)'s cannabinoid receptor activity?

  • Radioligand Binding Assays: Compete with labeled ligands (e.g., [³H]-CP55940) to measure affinity for CB1/CB2 receptors .
  • Calcium Flux Assays: Monitor intracellular Ca²⁺ changes in transfected HEK293 cells expressing CB1/CB2 receptors .
  • cAMP Inhibition: Assess inverse agonism via cAMP modulation in receptor-expressing cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in Hemopressin (rat)'s reported receptor specificity (CB1 vs. CB2)?

Q. Why do some studies report Hemopressin (rat) as a CB1 inverse agonist, while others identify CB2 selectivity?

Potential factors include:

  • Species Differences: Rat CB1 vs. human CB1 receptor polymorphisms .
  • Assay Conditions: Variations in GTPγS binding vs. cAMP inhibition protocols .
  • Ligand Concentration: High doses may induce off-target effects (e.g., TRPV1 activation) .

Methodological Notes

  • Ethical Compliance: Adhere to ARRIVE guidelines for preclinical pain studies, including randomization and blinding .
  • Data Transparency: Deposit raw data (e.g., binding curves, chromatograms) in repositories like Zenodo .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTLYPZZJJBEAJ-QISMNGAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H77N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029393
Record name Hemopressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1088.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568588-77-2
Record name Hemopressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.